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Compound of Interest

N-methyl-2-0xo0-2-
Compound Name:
phenylacetamide

cat. No.: B3156733

An In-Depth Technical Guide to N-methyl-2-oxo-
2-phenylacetamide

This technical guide provides a comprehensive overview of the physical and chemical
properties of N-methyl-2-oxo-2-phenylacetamide, tailored for researchers, scientists, and
professionals in drug development. The information is presented in a structured format,
including detailed data tables, experimental protocols, and visualizations to facilitate
understanding and application in a laboratory setting.

Chemical Identity and Physical Properties

N-methyl-2-ox0-2-phenylacetamide, with the CAS number 83490-71-5, is an organic
compound belonging to the class of alpha-keto amides. Its structure consists of a phenyl group
attached to a glyoxylamide moiety which is N-substituted with a methyl group.

Table 1: Physical and Chemical Properties of N-methyl-2-oxo-2-phenylacetamide
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Property Value Source(s)
N-methyl-2-o0x0-2-
IUPAC Name _ [1]
phenylacetamide
N-methyl-2-oxo-2-phenyl-
acetamide, Phenyl-
Synonyms glyoxylsaeure-methylamid,
phenyl-glyoxylic acid
methylamide
CAS Number 83490-71-5 [2]
Molecular Formula CoHsNO2 [2]
Molecular Weight 163.17 g/mol [1][2]
Melting Point 74 °C [2][3]
Boiling Point Not available
Density (Predicted) 1.137 £ 0.06 g/cm?3 [2][3]
LogP (Predicted) 1.00620 [2]

Solubility

Poor aqueous solubility.

Soluble in organic solvents like

ethyl acetate.

[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-methyl-2-

oxo-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide detailed information about the molecular structure. The

presence of the phenyl, keto, amide, and methyl groups results in characteristic chemical shifts.

Table 2: 1H NMR Spectral Data for N-methyl-2-oxo-2-phenylacetamide
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
) Aromatic protons
~7.50 - 8.25 Multiplet 5H
(CeH5s)
~7.0 Broad Singlet 1H Amide proton (NH)
) N-methyl protons (N-

~3.0 Singlet 3H

CHs)

Note: Exact chemical
shifts can vary
depending on the
solvent and

concentration.[2]

Table 3: 13C NMR Spectral Data for N-methyl-2-oxo0-2-phenylacetamide

Chemical Shift (8) ppm Assighment
Carbonyl carbons (C=0) of keto and amide
~170 - 180
groups
~128 - 134 Aromatic carbons (CeHs)
~26 N-methyl carbon (N-CHs)

Note: The two carbonyl carbons will have

distinct signals within the specified range.[2]

Infrared (IR) Spectroscopy

The IR spectrum of N-methyl-2-o0x0-2-phenylacetamide is characterized by strong absorption
bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for N-methyl-2-oxo-2-phenylacetamide
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Wavenumber (cm~?)

Intensity

Assignment

~3300 Medium, Broad N-H stretching (amide)

~3100 - 3000 Medium C-H stretching (aromatic)
~2950 - 2850 Weak C-H stretching (aliphatic)
~1720 Strong, Sharp C=0 stretching (keto)

~1680 Strong, Sharp C=0 stretching (amide | band)
~1600, ~1450 Medium to Weak C=C stretching (aromatic ring)
~1550 Medium N-H bending (amide Il band)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 5: Key Mass Spectrometry Fragments for N-methyl-2-oxo-2-phenylacetamide

miz Proposed Fragment lon
163 [M]* (Molecular lon)

105 [CeHsCO]* (Benzoyl cation)
77 [CeHs]* (Phenyl cation)

58 [CH3NHCO]*

Note: The benzoyl cation at m/z 105 is often the

base peak.[2]

Chemical Synthesis and Reactions

Synthesis

A primary method for the synthesis of N-methyl-2-oxo0-2-phenylacetamide is the

condensation reaction between a phenylglyoxylic acid derivative and methylamine.[2]
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Activation of the carboxylic acid group of phenylglyoxylic acid, for instance, by conversion to its
acid chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), facilitates
the nucleophilic attack by methylamine to form the amide bond.[2]

This protocol is adapted from a similar procedure for the synthesis of N-substituted
phenylglyoxamides.[4]

Materials:

e Phenylglyoxylic acid

e Methylamine (e.g., as a solution in THF or as a hydrochloride salt with a base)
» N,N'-Dicyclohexylcarbodiimide (DCC)

e 4-(Dimethylamino)pyridine (DMAP)

e Dichloromethane (DCM), anhydrous

o Ethyl acetate

e Hexane

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in
anhydrous dichloromethane.

Add methylamine (1.1 eq) to the solution.

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

Cool the mixture to O °C in an ice bath.
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e Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous
dichloromethane to the reaction mixture.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea
(DCU).

o Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexane).

Diagram 1: Experimental Workflow for the Synthesis of N-methyl-2-oxo-2-phenylacetamide
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Caption: A flowchart illustrating the key steps in the synthesis of N-methyl-2-oxo-2-
phenylacetamide.

Chemical Reactivity

o Oxidation: The a-keto-amide structure can be oxidized, leading to the cleavage of the bond
between the two carbonyl carbons to form carboxylic acid derivatives.[2]

e Reduction: The keto group can be selectively reduced to a hydroxyl group using appropriate
reducing agents.

» Electrophilic Aromatic Substitution: The N-methyl-2-oxo0-2-phenylacetyl group is a
deactivating, meta-directing group for electrophilic substitution on the phenyl ring due to the
electron-withdrawing nature of the two carbonyl groups.[2]

Biological Activity

There is limited specific information available in the scientific literature regarding the biological
activity and signaling pathways of N-methyl-2-oxo-2-phenylacetamide. However, studies on
related phenylacetamide derivatives have reported various biological activities, including
antimicrobial and anti-inflammatory properties.[5] Some phenylacetamide derivatives have also
been investigated for their cytotoxic effects on cancer cell lines, suggesting potential
applications in oncology research.[6][7] The biological effects of N-methyl-2-oxo-2-
phenylacetamide itself warrant further investigation to elucidate its specific mechanism of
action and potential therapeutic applications.

Diagram 2: Logical Relationship of Phenylacetamide Derivatives in Biological Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of N-methyl-2-oxo-2-
phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3156733#physical-and-chemical-properties-of-n-
methyl-2-oxo-2-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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